molecular formula C19H18N4O3 B7454263 N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

Cat. No.: B7454263
M. Wt: 350.4 g/mol
InChI Key: FADNMRCMYOOAKS-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide, also known as CP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phthalazine derivatives and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, this compound is relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which requires careful consideration when designing experiments.

Future Directions

There are several future directions for the study of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide. One direction is the development of novel therapeutics based on the structure of this compound. Another direction is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then treated with hydrazine hydrate to form the phthalazine ring. The final step involves the reaction of the phthalazine intermediate with isopropyl chloroformate and urea to yield this compound.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-11(2)23-19(26)13-8-4-3-7-12(13)16(22-23)18(25)21-15-10-6-5-9-14(15)17(20)24/h3-11H,1-2H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADNMRCMYOOAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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